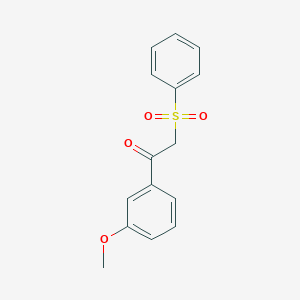
1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethanon ist eine organische Verbindung, die sowohl eine Methoxyphenylgruppe als auch eine Phenylsulfonylgruppe aufweist, die an einem Ethanon-Rückgrat gebunden sind
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethanon beinhaltet typischerweise die Reaktion von 3-Methoxybenzaldehyd mit Phenylsulfonylchlorid in Gegenwart einer Base wie Pyridin. Die Reaktion verläuft über einen nukleophilen Substitutionsmechanismus, bei dem die Methoxygruppe am Benzaldehyd die Bildung der Ethanon-Verknüpfung erleichtert .
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von 1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethanon optimierte Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung fortschrittlicher Katalysatoren, kontrollierter Temperatur- und Druckbedingungen sowie kontinuierlicher Durchflussreaktoren umfassen, um eine konstante Produktqualität sicherzustellen.
Chemische Reaktionsanalyse
Arten von Reaktionen
1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethanon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Sulfonderivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können die Sulfonylgruppe in ein Sulfid umwandeln.
Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Reagenzien wie Halogene (z. B. Brom) oder Nukleophile (z. B. Amine) können Substitutionsreaktionen erleichtern.
Hauptprodukte, die gebildet werden
Oxidation: Sulfonderivate.
Reduktion: Sulfidderivate.
Substitution: Verschiedene substituierte Ethanonderivate, abhängig von dem verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethanon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Interaktionen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und antimikrobieller Wirkungen.
Industrie: Wird bei der Entwicklung von Spezialchemikalien und Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethanon beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Sulfonylgruppe der Verbindung kann starke Interaktionen mit Proteinen und Enzymen eingehen, wodurch deren Aktivität möglicherweise gehemmt wird. Darüber hinaus kann die Methoxyphenylgruppe mit Zellrezeptoren interagieren und verschiedene biologische Prozesse modulieren .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-methoxyphenyl)-2-(phenylsulfonyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the methoxyphenyl group may interact with cellular receptors, modulating various biological processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(4-Benzyloxy-3-methoxyphenyl)ethanon: Ähnliche Struktur, aber mit einer Benzyloxygruppe anstelle einer Sulfonylgruppe.
1-(3-Methoxyphenyl)piperazin: Enthält einen Piperazinring anstelle eines Ethanon-Rückgrats.
1-(4-Hydroxy-3-methoxyphenyl)decan-3-on: Besitzt eine längere Alkylkette und eine Hydroxygruppe.
Einzigartigkeit
1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethanon ist einzigartig aufgrund seiner Kombination aus einer Methoxyphenylgruppe und einer Phenylsulfonylgruppe, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese zweifache Funktionalität ermöglicht vielfältige Anwendungen und Interaktionen, die bei ähnlichen Verbindungen nicht beobachtet werden.
Eigenschaften
Molekularformel |
C15H14O4S |
|---|---|
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
2-(benzenesulfonyl)-1-(3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C15H14O4S/c1-19-13-7-5-6-12(10-13)15(16)11-20(17,18)14-8-3-2-4-9-14/h2-10H,11H2,1H3 |
InChI-Schlüssel |
HHEJEAZSXBXRPO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















